OPB-111077 -

OPB-111077

Catalog Number: EVT-1492233
CAS Number:
Molecular Formula: C14H17FN2O3
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
OPB-111077 is an rally bioavailable inhibitor of one or more signal transducer and activator of transcription (STAT) protein(s), with potential antineoplastic activity. Upon oral administration, OPB-111077 binds to and inhibits the phosphorylation of STATs. This prevents binding of STATs to DNA sequences on a variety of STAT-responsive gene promoters, which may result in the inhibition of both STAT-mediated transcription and tumor cell proliferation.
Overview

OPB-111077 is a small-molecule compound developed as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which plays a critical role in cancer development and progression. This compound has been shown to exhibit significant antitumor activity in preclinical studies, particularly by targeting mitochondrial oxidative phosphorylation. OPB-111077 is derived from earlier compounds, specifically OPB-51602 and OPB-31121, which also targeted the STAT3 pathway but had limitations in bioavailability and efficacy .

Source

The compound was developed by Otsuka Pharmaceutical Co., Ltd. and has undergone various phases of clinical trials to evaluate its safety and efficacy in treating advanced cancers. The first-in-human Phase I study assessed its pharmacokinetics, safety, and preliminary antitumor activity in patients with advanced malignancies .

Classification

OPB-111077 is classified as an anti-cancer agent due to its mechanism of inhibiting STAT3, a transcription factor that is often constitutively active in many cancers. By inhibiting this pathway, OPB-111077 aims to disrupt tumor growth and survival mechanisms .

Synthesis Analysis

Methods

The synthesis of OPB-111077 involves multi-step organic synthesis techniques that are typical for small-molecule drug development. While specific synthetic pathways are proprietary, the compound is known to be derived from earlier OPB compounds through modifications that enhance its pharmacological properties.

Technical Details

The synthesis likely includes the formation of key intermediates that are subsequently modified to enhance potency and selectivity against STAT3. The final compound is characterized by its ability to inhibit STAT3 activity without affecting upstream kinases, which is crucial for maintaining specificity .

Molecular Structure Analysis

Structure

OPB-111077 has a complex molecular structure that allows it to interact specifically with the STAT3 protein. The precise three-dimensional conformation of the molecule is essential for its binding affinity and inhibitory action.

Data

While detailed structural data such as crystal structures are not publicly available, pharmacological studies indicate that OPB-111077 binds effectively to the SH2 domain of STAT3, preventing its dimerization and subsequent activation .

Chemical Reactions Analysis

Reactions

OPB-111077 primarily functions through non-covalent interactions with the STAT3 protein, inhibiting its transcriptional activity. This inhibition leads to downstream effects on gene expression related to cell proliferation and survival.

Technical Details

The mechanism involves blocking the phosphorylation sites on STAT3 that are necessary for its activation. Additionally, OPB-111077 has been shown to indirectly affect mitochondrial respiratory complexes I and II, further contributing to its anticancer effects .

Mechanism of Action

Process

The mechanism of action for OPB-111077 involves several steps:

  1. Binding: The compound binds to the SH2 domain of STAT3.
  2. Inhibition: This binding prevents the dimerization of STAT3, which is essential for its function as a transcription factor.
  3. Downstream Effects: Inhibition of STAT3 leads to reduced expression of target genes involved in cell survival and proliferation.

Data

Clinical studies have demonstrated that OPB-111077 can achieve micromolar concentrations in plasma with a half-life of approximately one day, indicating effective systemic exposure for therapeutic action .

Physical and Chemical Properties Analysis

Physical Properties

OPB-111077 is described as a solid at room temperature with specific solubility characteristics that facilitate oral administration. Its pharmacokinetic profile suggests good absorption when taken orally.

Chemical Properties

The chemical stability and reactivity of OPB-111077 are crucial for its effectiveness as a therapeutic agent. Studies indicate that it maintains stability under physiological conditions while selectively targeting cancer cells .

Applications

Scientific Uses

OPB-111077 has potential applications in cancer therapy, particularly for tumors characterized by aberrant STAT3 signaling. Its ability to inhibit mitochondrial oxidative phosphorylation also opens avenues for combination therapies with other anticancer agents that target metabolic pathways . Clinical trials have shown promising results in various cancer types, including diffuse large B-cell lymphoma, where notable antitumor activity was observed .

Introduction to OPB-111077

Discovery and Development by Otsuka Pharmaceuticals

Otsuka Pharmaceutical Co., Ltd. discovered and developed OPB-111077 through systematic optimization of its predecessor, OPB-31121. Early research identified OPB-31121 as a STAT3 inhibitor but with suboptimal pharmacokinetic properties [1] [7]. Medicinal chemistry efforts focused on improving bioavailability and target affinity yielded OPB-111077, characterized by enhanced specificity for STAT3's SH2 domain (critical for dimerization and activation) and unexpected secondary activity against mitochondrial complex I/II function [1] [3]. Preclinical studies confirmed micromolar-range inhibition of STAT3 phosphorylation (in vitro IC₅₀ values: 10-100 nM) and suppression of OXPHOS, leading to ATP depletion and cancer cell death, particularly in models with high STAT3 dependency [1] [7].

Clinical development progressed through multiple Phase I trials:

  • First-in-Human Trial (NCT01711034): Evaluated OPB-111077 monotherapy in 145 patients with advanced unselected solid and hematologic malignancies. The study defined the maximum tolerated dose (MTD) as 250 mg/day and reported a durable partial response in one patient with diffuse large B-cell lymphoma (DLBCL), alongside stable disease ≥224 days in seven others (gastric, cholangiocarcinoma, renal cell) [1] [2].
  • Advanced HCC Trial: Tested continuous (50–400 mg/day) and intermittent (300–900 mg; 4-days on/3-days off) dosing in 33 sorafenib-refractory patients. While well-tolerated, no objective responses occurred, and median progression-free survival was 1.4 months [5] [10].
  • Biomarker-Driven AML Trial (NCT03197714): Screened 19 RR-AML patients ex vivo using a flow cytometry-based sensitivity test (PharmaFlow). Enrolled 12 "high-sensitivity" patients receiving 200–250 mg/day. Three patients (25%) achieved objective responses, suggesting predictive value of the ex vivo assay [6] [9].

Despite isolated efficacy signals (DLBCL, AML subsets), Otsuka discontinued development in 2021 for strategic reasons, citing insufficient overall clinical activity in unselected populations [4] [8].

Table 1: Key Clinical Trials of OPB-111077

Trial Phase/IdentifierPatient PopulationKey DesignPrimary Efficacy Findings
Phase I (NCT01711034)Advanced solid/hematologic malignancies (n=145)Dose escalation/expansion (100–400 mg QD)1 PR (DLBCL); 7 SD ≥224 days; 32.3% SD in expansion cohort [1]
Phase I (Korea)Sorafenib-refractory HCC (n=33)Continuous (50–400 mg) vs. intermittent dosing (300–900 mg)No objective responses; median PFS 1.4 months [5] [10]
Phase Ib (NCT03197714)High-risk AML (ex vivo-selected; n=12)Biomarker-driven (200–250 mg QD)3 ORR (25%) in selected patients [6] [9]

Structural Classification as a Small-Molecule Inhibitor

OPB-111077 belongs to the chemical class of low-molecular-weight synthetic organic compounds (<600 Da) designed for oral bioavailability. Its structure features:

  • Core Scaffold: A multi-ring aromatic system optimized for high-affinity binding to the STAT3 SH2 domain, preventing phosphotyrosine-mediated dimerization and nuclear translocation [3] [7].
  • Electrophilic Moieties: Functional groups enabling covalent or high-affinity non-covalent interactions with cysteine residues near the STAT3 phosphotyrosine-binding pocket, contributing to selectivity over STAT1/STAT5 [7] [20].
  • Metabolic Stability Enhancements: Strategic halogen substitutions and steric hindrance features mitigate rapid hepatic glucuronidation observed in earlier analogs (e.g., OPB-31121), extending plasma half-life to ~24 hours in humans [1] [3].

Comparative structural analyses highlight distinctions from other STAT3 inhibitors:

  • Versus Catalytic Kinase Inhibitors: OPB-111077 directly targets the STAT3 protein-protein interaction interface, not upstream kinases (e.g., JAK) [7].
  • Versus Decoy Oligonucleotides: Its small size enables intracellular penetration without carrier systems [3].
  • Versus PROTAC Degraders (e.g., KT-333): It inhibits STAT3 function without inducing proteasomal degradation, potentially reducing off-target protein clearance [7].

Table 2: Structural and Functional Comparison with Select STAT3 Inhibitors

CompoundChemical ClassPrimary TargetKey Differentiator of OPB-111077
OPB-111077Oral small moleculeSTAT3 SH2 domain / OXPHOSDual STAT3/OXPHOS inhibition; micromolar plasma concentrations [1] [3]
StatticSmall molecule (non-oral)STAT3 SH2 domainLacks OXPHOS inhibition; poor pharmacokinetics [7]
BP-1-102Small moleculeSTAT3 SH2 domainNo significant OXPHOS effect; lower STAT3 affinity [7]
TTI-101 (C188-9)Small moleculeSTAT3 SH2 domainSingle-target STAT3 inhibitor; no OXPHOS modulation [7]
KT-333 (PROTAC)Heterobifunctional degraderSTAT3 protein degradationDegrades STAT3 via E3 ligase recruitment; significantly larger molecule [7]

Dual Targeting of STAT3 and Oxidative Phosphorylation (OXPHOS)

OPB-111077's unique mechanism combines transcriptional and metabolic disruption:

STAT3 Transcriptional Inhibition

  • OPB-111077 binds the STAT3 SH2 domain with high affinity (K~d~ ≈ 10 nM), blocking phosphorylation-dependent dimerization. This prevents nuclear translocation and DNA binding to promoters of oncogenes (BCL2, CCND1, VEGF, MYC) [1] [3] [7].
  • In DLBCL models, it suppressed BCL2 expression, inducing apoptosis. In AML, ex vivo treatment reduced phosphorylated STAT3 (Tyr705) in blast cells, correlating with reduced viability in sensitive samples [1] [6].
  • Transcriptomic analyses in HCC lines showed downregulation of IL-6/STAT3-driven genes (SOCS3, CRP), confirming pathway blockade despite limited clinical efficacy in that cancer [5] [10].

OXPHOS Disruption

  • Unrelated to STAT3 inhibition, OPB-111077 impairs mitochondrial electron transport chain (ETC) function. It directly inhibits Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase), reducing oxygen consumption rates (OCR) by 60–80% in tumor cells within 2 hours [1] [7].
  • This rapid ATP depletion activates AMPK and induces metabolic crisis, particularly in cancers reliant on OXPHOS (e.g., therapy-resistant stem cells, KRAS-mutant tumors). Synergy was observed in KRAS-mutant colon cancer xenografts showing prolonged stable disease [1] [16].

Mechanistic Synergy

The dual action creates a synthetic lethality scenario:

  • Transcriptional/metabolic reprogramming: STAT3 inhibition downregulates glycolysis genes (HK2, LDHA), forcing dependency on OXPHOS.
  • OXPHOS blockade: Simultaneous ETC inhibition catastrophically depletes ATP in reprogrammed cells [1] [7].
  • CSC targeting: Chemotherapy-resistant cancer stem cells (CSCs) in AML and solid tumors frequently exhibit STAT3 hyperactivity and OXPHOS dependence; OPB-111077 showed preferential killing of CSC-enriched populations in preclinical models [1] [6].

Table 3: Preclinical Effects of Dual STAT3/OXPHOS Inhibition

Biological ProcessEffect of STAT3 InhibitionEffect of OXPHOS InhibitionCombined Outcome
Energy MetabolismDownregulates glycolytic enzymesBlocks mitochondrial ATP generationProfound ATP depletion; metabolic collapse [1]
ApoptosisSuppresses BCL2/MCL1 expressionActivates AMPK/p53 stress pathwaysSynergistic caspase activation [1] [7]
CSC ViabilityReduces stemness gene expression (NANOG, OCT4)Depletes ATP in quiescent CSCsSelective eradication of chemotherapy-resistant CSCs [1] [6]
AngiogenesisInhibits VEGF/HIF-1α signalingReduces ATP for endothelial cell migrationImpaired tumor neovascularization [1] [3]

Properties

Product Name

OPB-111077

Molecular Formula

C14H17FN2O3

SMILES

Unknown

Synonyms

OPB-111077; OPB111077; OPB 111077.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.